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Compound of Interest

Compound Name: Adb-fubiata

Cat. No.: B10824215 Get Quote

A Novel Synthetic Cannabinoid Receptor Agonist

ADB-FUBIATA, also known as AD-18, is a synthetic cannabinoid that has recently emerged on

the novel psychoactive substances (NPS) market. Its appearance is largely seen as a response

to the class-wide ban on many synthetic cannabinoid structural classes implemented by China

in 2021. Structurally similar to its predecessor ADB-FUBICA, ADB-FUBIATA features a key

modification: an extended amide linker with an additional methylene group. This alteration was

likely intended to circumvent existing legislation. This technical guide provides a

comprehensive overview of the discovery, plausible synthesis, pharmacological activity,

metabolic fate, and analytical identification of ADB-FUBIATA.

Discovery and History
ADB-FUBIATA was first identified in seized drug materials in late 2021. Its emergence

highlighted a continuing trend in the illicit drug market where clandestine laboratories rapidly

modify existing chemical structures to evade legal controls. The nomenclature "ATA" in ADB-
FUBIATA was proposed by scientists at Cayman Chemical and the Center for Forensic

Science Research & Education (CFSRE) to denote the acetamide linker, distinguishing it from

the traditional carboxamide ("CA") linker found in earlier synthetic cannabinoids.

Physicochemical Properties
A summary of the key physicochemical properties of ADB-FUBIATA is provided in the table

below.
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Property Value

IUPAC Name
(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-

yl]acetyl]amino]-3,3-dimethylbutanamide

Other Names AD-18, FUB-ACADB

CAS Number 2938025-73-9

Molecular Formula C₂₃H₂₆FN₃O₂

Molar Mass 395.48 g/mol

Plausible Synthesis Pathway
While a specific, peer-reviewed synthesis protocol for ADB-FUBIATA has not been published,

a plausible two-step synthetic route can be proposed based on established organic chemistry

principles and known syntheses of similar indole-3-acetamide derivatives. The synthesis likely

begins with the N-alkylation of an indole-3-acetic acid precursor, followed by an amidation step.
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Step 1: N-Alkylation

Step 2: Amidation

Indole-3-acetic acid

Base

1-(4-fluorobenzyl)-1H-indole-3-acetic acid

Deprotonation

4-Fluorobenzyl bromide

Alkylation

Coupling Agent (e.g., HATU, HOBt)

Activation

ADB-FUBIATA

L-tert-leucinamide

Amide bond formation

Click to download full resolution via product page

A plausible two-step synthesis of ADB-FUBIATA.

Pharmacological Profile
ADB-FUBIATA acts as a selective agonist at the cannabinoid receptor type 1 (CB1), with

significantly lower activity at the cannabinoid receptor type 2 (CB2).[1] This selectivity profile is

a notable distinction from its analog, ADB-FUBICA, which is a potent agonist at both receptors.

[1]
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Parameter Receptor Value
Reference
Compound

EC₅₀ hCB1 635 nM -

Eₘₐₓ hCB1 141% CP55,940

Activity hCB2 Almost no activity -

CB1 Receptor Signaling Pathway
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), ADB-FUBIATA is

expected to initiate a canonical signaling cascade. This involves the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of

ion channels. Furthermore, activation of the CB1 receptor leads to the recruitment of β-arrestin

2, which is involved in receptor desensitization and internalization, as well as initiating G-

protein-independent signaling pathways.
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Simplified signaling pathway of ADB-FUBIATA at the CB1 receptor.

Metabolism
In vitro studies using human liver microsomes have shown that ADB-FUBIATA undergoes

extensive phase I metabolism. The primary metabolic pathways include hydroxylation,

dehydrogenation, N-dealkylation, and amide hydrolysis. The most abundant metabolites are

typically hydroxylated derivatives, which are often targeted as biomarkers for confirming

consumption in forensic analysis.

Analytical Profile
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The identification of ADB-FUBIATA in seized materials is typically achieved using a

combination of analytical techniques.

Technique Key Findings

GC-MS
Provides characteristic fragmentation patterns

for initial identification.

LC-QTOF-MS
Offers high-resolution mass data for accurate

mass determination and structural elucidation.

NMR
Used for definitive structural confirmation of the

molecule.

FTIR
Provides information on the functional groups

present in the molecule.

Experimental Protocols
β-Arrestin 2 Recruitment Assay (General Protocol)
This assay is used to determine the functional activity of a compound at a G-protein coupled

receptor, such as the CB1 receptor.

Cell Culture: Maintain a stable cell line co-expressing the human CB1 receptor fused to a

large NanoLuc fragment (LgBiT) and β-arrestin 2 fused to a small NanoLuc fragment

(SmBiT) in appropriate culture medium.

Assay Preparation: Seed the cells into a 384-well white-walled assay plate and incubate

overnight.

Compound Preparation: Prepare serial dilutions of ADB-FUBIATA and a reference agonist

(e.g., CP55,940) in assay buffer.

Assay Procedure:

Add the diluted compounds to the respective wells of the assay plate.
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Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor

activation and β-arrestin 2 recruitment.

Add the Nano-Glo® substrate to all wells.

Measure the luminescence signal using a plate reader.

Data Analysis:

Normalize the luminescence data to the response of the reference agonist.

Plot the normalized response against the logarithm of the compound concentration.

Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a four-parameter logistic

equation.

In Vitro Metabolism with Human Liver Microsomes
(General Protocol)
This protocol is used to identify the metabolic fate of a compound.
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Start

Prepare Incubation Mixture:
- ADB-FUBIATA (10 µM)
- Human Liver Microsomes

- NADPH-regenerating system
- Phosphate buffer (pH 7.4)

Incubate at 37°C for 1 hour

Terminate reaction with cold acetonitrile

Centrifuge to precipitate proteins

Analyze supernatant by LC-HRMS

Identify and characterize metabolites

End
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Experimental workflow for in vitro metabolism analysis.
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Incubation Mixture Preparation:

Prepare a stock solution of ADB-FUBIATA (e.g., 10 µM final concentration) in a suitable

solvent like methanol or DMSO.

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final

concentration), an NADPH-regenerating system (to provide cofactors for metabolic

enzymes), and phosphate buffer (pH 7.4).

Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

Metabolic Reaction:

Initiate the reaction by adding the ADB-FUBIATA stock solution to the pre-warmed

microsome mixture.

Incubate the reaction at 37°C for a defined period (e.g., 1 hour) with gentle shaking.

Reaction Termination and Sample Preparation:

Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the

proteins.

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

Carefully transfer the supernatant to a new tube for analysis.

LC-HRMS Analysis:

Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry

(LC-HRMS) system.

Use appropriate chromatographic conditions to separate the parent compound from its

metabolites.

Acquire high-resolution mass spectra to identify and structurally elucidate the metabolites

based on their accurate mass and fragmentation patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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